molecular formula C11H7F5N2O B2727675 N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 1436191-27-3

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide

Cat. No.: B2727675
CAS No.: 1436191-27-3
M. Wt: 278.182
InChI Key: LBMAFGZSXLHVMW-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 3,3,3-trifluoropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide
  • N-[Cyano-(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide stands out due to its trifluoropropanamide moiety, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable for applications requiring high stability and resistance to metabolic degradation .

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMAFGZSXLHVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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